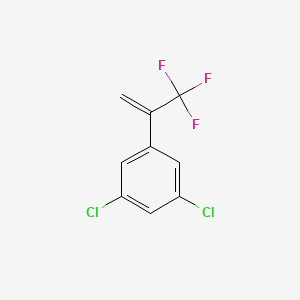

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3/c1-5(9(12,13)14)6-2-7(10)4-8(11)3-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBQBUZXULIDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC(=CC(=C1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631118 | |

| Record name | 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864725-22-4 | |

| Record name | 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the prevalent Wittig olefination route, including the synthesis of key precursors. Mechanistic insights, step-by-step experimental protocols, and discussions on alternative synthetic strategies such as palladium-catalyzed cross-coupling reactions are presented. The guide emphasizes the rationale behind methodological choices, ensuring a blend of theoretical knowledge and practical application, and is grounded in authoritative scientific literature.

Chapter 1: Strategic Approach to Synthesis

Introduction and Significance

The incorporation of trifluoromethyl groups and halogenated aromatic rings are cornerstone strategies in modern medicinal and agricultural chemistry.[1][2] These motifs can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound (CAS 864725-22-4) embodies these features, making it a valuable intermediate for the synthesis of complex, high-value molecules.[3][4] This guide elucidates the primary and most efficient methods for its preparation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule identifies the carbon-carbon double bond as the key strategic disconnection. This immediately suggests two primary forward-synthetic approaches: olefination and transition-metal-catalyzed cross-coupling.

The most direct disconnection points to a Wittig-type reaction between a C1 phosphonium ylide and a suitably substituted trifluoroacetophenone. This is a robust and well-documented method for alkene synthesis.[5][6] Alternatively, disconnections adjacent to the aromatic ring suggest cross-coupling reactions, such as the Heck or Suzuki reactions, which are powerful for forming aryl-alkene bonds.[7][8][9]

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: The Wittig Olefination Route

The Wittig reaction stands as the most extensively documented and reliable method for the synthesis of this compound. This approach offers high yields and specificity by forming the target alkene from a ketone and a phosphonium ylide.

Mechanistic Principles

The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of a ketone.[6] This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate into the desired alkene and a highly stable triphenylphosphine oxide byproduct. The use of a non-stabilized ylide, such as the one derived from methyltriphenylphosphonium bromide, typically favors the formation of the (Z)-alkene, although for geminal disubstituted alkenes like the target molecule, this stereoselectivity is not a factor.[5]

Synthesis of Key Precursor: 3',5'-dichloro-2,2,2-trifluoroacetophenone

The availability of the ketone precursor is critical. While not commonly available off-the-shelf, it can be synthesized efficiently through organometallic routes. A prevalent method involves the formation of a Grignard or organolithium reagent from 1-bromo-3,5-dichlorobenzene, followed by acylation with a trifluoroacetylating agent.[1][3][10]

Detailed Protocol: Grignard-based Synthesis of the Ketone Precursor [3][10]

-

Grignard Reagent Formation: Under an inert nitrogen atmosphere, magnesium turnings (1.1 eq) are activated in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the formation of 3,5-dichlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane.

-

Acylation: The freshly prepared Grignard solution is cooled to 0°C. A solution of ethyl trifluoroacetate (1.05 eq) in anhydrous THF is added dropwise, maintaining the low temperature to prevent side reactions.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3',5'-dichloro-2,2,2-trifluoroacetophenone as a colorless liquid.[3]

Detailed Protocol for the Wittig Reaction

The following protocol is adapted from established literature procedures and has been demonstrated to provide high yields of the target compound.[11]

Caption: Experimental workflow for the Wittig synthesis.

Experimental Steps:

-

Reaction Setup: A dry, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 eq) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation and Reaction: A solution of potassium tert-butoxide (KOtBu, 1.2 eq) in THF is added dropwise to the suspension at room temperature (20-25°C). The characteristic orange color of the ylide will appear.

-

Reaction Progression: The mixture is stirred at room temperature for approximately 1.5 to 2 hours. The reaction should be monitored for completion by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction mixture is partitioned between n-heptane and water. The organic layer is separated, washed with brine to remove residual salts, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting residue contains the product and the triphenylphosphine oxide byproduct. Cooling the mixture often causes the triphenylphosphine oxide to precipitate, at which point it can be removed by filtration. The filtrate, containing the desired product, can be further purified by column chromatography if necessary.

Data Summary and Characterization

| Parameter | Value/Description | Reference |

| Starting Ketone | 3',5'-dichloro-2,2,2-trifluoroacetophenone | [11] |

| Phosphonium Salt | Methyltriphenylphosphonium bromide | [11] |

| Base | Potassium tert-butoxide (KOtBu) | [11] |

| Solvent | Tetrahydrofuran (THF) | [11] |

| Temperature | 20-25°C | [11] |

| Reported Yield | 79% | [11] |

Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.

-

¹H-NMR (360 MHz, CDCl₃): δ = 5.82 (s, 1H), 6.06 (s, 1H), 7.32 (s, 2H), 7.38 (s, 1H) ppm.[11] The two singlets around 6 ppm correspond to the geminal vinylic protons, while the signals around 7.3 ppm correspond to the aromatic protons.

Chapter 3: Alternative Synthetic Strategies

While the Wittig reaction is highly effective, it is valuable for the modern chemist to consider alternative palladium-catalyzed cross-coupling methods, which are pillars of contemporary organic synthesis.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples an aryl halide with an alkene.[8][12] A plausible, though underexplored, route to the target compound could involve the coupling of a 1,3-dichloro-5-halo(iodo/bromo)benzene with 2-bromo-3,3,3-trifluoropropene.

-

Rationale: This reaction directly forms the desired aryl-alkene bond. The development of catalysts and conditions for coupling with electron-deficient alkenes is an active field of research.[1]

-

Challenges: Potential challenges include catalyst deactivation, regioselectivity of the alkene insertion, and the need for specialized ligands to facilitate the reaction with trifluoromethylated substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation between an organoboron compound and an organohalide.[9] A potential synthesis could involve:

-

Route A: Coupling of (3,5-dichlorophenyl)boronic acid with a vinyl halide or triflate, such as 2-bromo-3,3,3-trifluoropropene or 2-(trifluoromethyl)allyl triflate.

-

Route B: Coupling of 1,3-dichloro-5-iodobenzene with a boronic ester of the trifluoromethylated alkene.

-

Rationale: The Suzuki reaction is known for its high functional group tolerance and generally mild reaction conditions. Base-free protocols for coupling with trifluoromethyl-alkenyl triflates have been developed, which could be applicable.

-

Challenges: The synthesis and stability of the required trifluoromethylated vinylboronic acid/ester can be challenging.

Chapter 4: Safety, Handling, and Storage

-

Safety: this compound is an organic chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid skin contact and inhalation of vapors.[3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.

Conclusion

The synthesis of this compound is most reliably achieved via a Wittig olefination of 3',5'-dichloro-2,2,2-trifluoroacetophenone. This method is high-yielding and utilizes readily accessible classes of reagents. The necessary ketone precursor can be efficiently prepared using standard organometallic procedures. While powerful alternative strategies like the Heck and Suzuki cross-coupling reactions are theoretically viable, the Wittig route remains the proven and most direct pathway for this specific target, providing a robust foundation for its use in advanced research and development.

References

-

Konno, T., et al. (n.d.). A Novel Synthesis of Trifluoromethylated Multi-Substituted Alkenes via Regio- and Stereoselective Heck Reaction of (E)-4,4,4-Trifluoro-1-phenyl-2-buten-1-one. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound Request for Quotation. Retrieved from [Link]

-

MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

-

Georgia Southern University. (n.d.). A reverse Wittig coupling with trifluoroacetaldehyde: A convenient one-step synthesis of trifluoromethyl alkenes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Versatility of this compound in Chemical Synthesis. Retrieved from [Link]

-

Quick Company. (n.d.). Process For The Preparation Of 3,5 Dichloro 2,2,2 Trifluoroacetophenone. Retrieved from [Link]

-

NIH. (2024, July 10). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

-

SciSpace. (2015). A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides. Retrieved from [Link]

-

RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

NIH. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. Retrieved from [Link]

-

Ask this paper | Bohrium. (2020, November 13). base-free-suzuki-miyaura-coupling-of-z-trifluoromethyl-alkenyltriflates-an-efficient-approach-to-trifluoromethyl-arylenes. Retrieved from [Link]

-

YouTube. (2021, January 9). 1,3-dichlorobenzene synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Market Dynamics of 3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2). Retrieved from [Link]

-

Thieme. (2021, April 1). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

- Google Patents. (n.d.). Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters. Retrieved from [Link]

Sources

- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]

- 5. m.youtube.com [m.youtube.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 9. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its primary importance lies in its role as a key intermediate in the synthesis of Fluralaner, a potent insecticide and acaricide.[1][2] The unique structural features of this molecule, namely the dichlorinated benzene ring and the trifluoropropenyl group, impart specific chemical properties that are crucial for its reactivity and subsequent conversion into more complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an analysis of the reactivity of this important building block.

Chemical Identity and Nomenclature

-

Synonyms: 2-(3,5-dichlorophenyl)-3,3,3-trifluoro-1-propene, 1,3-dichloro-5-(1-trifluoromethyl-vinyl)-benzene, Fluralaner Intermediate[2][4]

-

Molecular Weight: 241.04 g/mol [5]

-

InChIKey: UYBQBUZXULIDMQ-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimentally determined values are available, others are predicted and should be used with this consideration in mind.

| Property | Value | Source(s) |

| Physical State | Colorless or pale yellow clear liquid | [1][2] |

| Odor | Pungent | [1] |

| Melting Point | -46 °C | [1] |

| Boiling Point | 132-134 °C (experimental) 265.6 ± 40.0 °C (predicted) | [1][6] |

| Density | 1.46 g/cm³ (experimental) 1.373 ± 0.06 g/cm³ (predicted) | [1][6] |

| Solubility | Soluble in organic solvents such as ether and dichloromethane. | [1] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. Recommended storage temperature: 2-8°C. | [2][3] |

Synthesis

The most commonly cited method for the synthesis of this compound is a Wittig reaction.[5][7][8] This reaction involves the olefination of a ketone, in this case, 3',5'-dichloro-2,2,2-trifluoroacetophenone, using a phosphonium ylide.

Synthesis Workflow

Caption: Synthetic workflow for this compound via Wittig reaction.

Experimental Protocol

A detailed experimental protocol for the Wittig synthesis is provided below, based on established literature procedures.[5]

-

Preparation of the Ylide: In a suitable reaction vessel under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reaction with Base: Cool the suspension and add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature. Stir the resulting mixture at room temperature to form the ylide.

-

Addition of Ketone: Add a solution of 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF to the ylide solution.

-

Reaction Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.

Spectroscopic Characterization

-

¹H NMR (360 MHz, CDCl₃): δ = 7.38 (s, 1H), 7.32 (s, 2H), 6.06 (s, 1H), 5.82 (s, 1H) ppm.[5]

The singlets at 6.06 and 5.82 ppm are characteristic of the geminal protons of the terminal alkene. The signals at 7.38 and 7.32 ppm correspond to the aromatic protons of the 1,3,5-substituted benzene ring.

Further analytical data such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be invaluable for the complete characterization of this compound. Researchers are encouraged to perform these analyses for comprehensive quality control.

Chemical Reactivity

The chemical reactivity of this compound is governed by its two main functional components: the trifluoropropenyl group and the dichlorinated aromatic ring.

Reactivity of the Trifluoropropenyl Group

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent double bond.

-

Electrophilic Addition: The double bond is deactivated towards electrophilic attack due to the electron-withdrawing nature of the trifluoromethyl group. Reactions with typical electrophiles may require harsh conditions.

-

Nucleophilic Addition: Conversely, the double bond is activated towards nucleophilic attack. The electron density is polarized away from the double bond, making the carbon atoms more susceptible to attack by nucleophiles.

Reactivity of the Dichlorinated Aromatic Ring

The two chlorine atoms on the benzene ring are deactivating, electron-withdrawing groups, which will direct incoming electrophiles to the meta-position relative to themselves. However, the existing substitution pattern already occupies the meta positions relative to each other. The trifluoropropenyl group is also deactivating. Therefore, further electrophilic aromatic substitution on the ring would be disfavored and require forcing conditions.

Applications in Drug Development

As previously mentioned, the primary application of this compound is as a key intermediate in the synthesis of Fluralaner.[1][2] Fluralaner is a systemic insecticide and acaricide that is effective against fleas and ticks on dogs and cats. The synthesis of Fluralaner involves the reaction of this intermediate with other reagents to construct the final isoxazoline-substituted benzamide structure.[9]

Safety Information

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a vital building block in the synthesis of the veterinary drug Fluralaner. Its synthesis via the Wittig reaction is well-established, and its reactivity is dictated by the interplay of the electron-withdrawing trifluoromethyl and dichloro-substituted phenyl groups. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental investigation into its spectroscopic properties and reactivity will undoubtedly contribute to its more efficient and widespread use.

References

-

This compound Request for Quotation - ChemBK. (2024, April 10). Retrieved from [Link]

-

This compound | C9H5Cl2F3 | CID 23159823 - PubChem. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-(2,2,2-trifluoroethylamino)ethyl)benzamide - ChemBK. Retrieved from [Link]

-

Benzene, 1,3-dichloro- - NIST WebBook. Retrieved from [Link]

-

Wittig Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Retrieved from [Link]

-

Benzene, 1,3-dichloro-5-methyl- - NIST WebBook. Retrieved from [Link]

-

4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(2,2,2-trifluoroethyl)benzoic acid amide - PubChem. Retrieved from [Link]

-

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide | C20H16Cl2F3N3O3 | CID 136412260 - PubChem. Retrieved from [Link]

-

Wittig reaction - Utah Tech University. Retrieved from [Link]

-

Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap. Retrieved from [Link]

-

4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid - PubChem. Retrieved from [Link]

-

2-Chloro-3,3,3-trifluoroprop-1-ene - PubChem. Retrieved from [Link]

-

1,3-Dichloro-5-vinylbenzene - NIST WebBook. Retrieved from [Link]

-

Fluralaner-d5, CasNo.864725-22-4 Hubei Moxin Biotechnology Co ... Retrieved from [Link]

-

1,3-DICHLORO-5-(TRIFLUOROMETHYL)BENZENE | CAS - Matrix Fine Chemicals. Retrieved from [Link]

-

Chemical Properties of Benzene,1,3-dichloro-5-fluoro- (CAS 1435-46-7) - Cheméo. Retrieved from [Link]

-

Propane, 1,3-dichloro- - NIST WebBook. Retrieved from [Link]

-

1,3,5-Trifluorobenzene - NIST WebBook. Retrieved from [Link]

-

2,3,3-Trifluoroprop-1-ene | C3H3F3 | CID 19050220 - PubChem. Retrieved from [Link]

-

2,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 9561 - PubChem. Retrieved from [Link]

-

Propene, 1,2-dichloro-3,3,3-trifluoro- - NIST WebBook. Retrieved from [Link]

-

1-(3,4-Dichlorophenyl)-3,3,3-trifluoro-1-phenylpropan-1-ol - Optional[MS (GC)] - Spectrum - SpectraBase. Retrieved from [Link]

-

Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Fluralaner Intermediate,CAS864725-22-4 [comwin-china.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 864725-22-4 [m.chemicalbook.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Synthesis, Characterization, and Application

Introduction & Strategic Importance

Welcome to a comprehensive technical examination of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene , a fluorinated organic compound identified by the CAS Number 864725-22-4 . This molecule is more than a mere catalog item; it represents a critical building block in the synthesis of advanced specialty chemicals. Its structure, featuring a dichlorinated benzene ring coupled with a trifluoromethylated propene group, imparts unique physicochemical properties that are highly sought after in modern chemical development.[1] The presence of the trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, key attributes in the design of bioactive molecules.[1]

This guide is designed for researchers, process chemists, and drug development professionals. We will move beyond surface-level data to explore the causality behind its synthesis, its definitive characterization, and its pivotal role as a key intermediate in the production of Fluralaner, a potent, next-generation insecticide and acaricide.[2][3][4] Understanding the nuances of this intermediate is essential for optimizing the synthesis of the final active pharmaceutical ingredient (API) and for controlling impurity profiles.

Physicochemical & Spectroscopic Profile

The fundamental properties of a chemical intermediate dictate its handling, reaction conditions, and purification strategies. Below is a consolidated summary of the key physicochemical data for CAS 864725-22-4.

| Property | Value | Source(s) |

| CAS Number | 864725-22-4 | [5] |

| Molecular Formula | C₉H₅Cl₂F₃ | [5] |

| Molecular Weight | 241.04 g/mol | [6] |

| Physical State | Colorless or pale yellow clear liquid | [1][3] |

| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [7] |

| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in organic solvents; low water solubility | [1] |

| Storage Conditions | 2-8°C, sealed in a dry, well-ventilated place | [2][7] |

Spectroscopic Confirmation: ¹H-NMR Analysis

Structural elucidation is confirmed by proton Nuclear Magnetic Resonance (¹H-NMR). The spectrum provides unambiguous evidence for the compound's architecture.

-

¹H-NMR (360 MHz, CDCl₃): δ = 5.82 (s, 1H), 6.06 (s, 1H), 7.32 (s, 2H), 7.38 (s, 1H) ppm.[6]

Expert Interpretation:

-

The two singlets at 5.82 ppm and 6.06 ppm are characteristic of the two geminal protons on the terminal double bond (=CH₂). Their distinct chemical shifts are expected due to the anisotropic effects of the substituted aromatic ring.

-

The signals at 7.32 ppm and 7.38 ppm correspond to the protons on the 1,3,5-substituted benzene ring. The integration (2H and 1H, respectively) and multiplicity (singlets, or very narrow multiplets) are consistent with the meta-substitution pattern.

Synthesis Protocol & Mechanistic Considerations

The construction of the trifluoromethylated vinyl moiety is a non-trivial synthetic challenge. The most direct and well-documented method for preparing this compound is a Wittig reaction, a cornerstone of C-C double bond formation.[8][9]

Recommended Protocol: Wittig Olefination

This protocol details the synthesis from 3',5'-dichloro-2,2,2-trifluoroacetophenone.

Experimental Protocol:

-

Vessel Preparation: To a suitable reaction vessel, add methyl-triphenylphosphonium bromide (16.17 g, 45.27 mmol) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (10.0 g, 41.15 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 65 mL) to create a suspension.

-

Base Addition: Prepare a solution of potassium tert-butoxide (KOtBu, 5.54 g, 49.38 mmol) in THF (28 mL). Add this solution to the reaction suspension at a controlled temperature of 20-25°C.

-

Causality Note: KOtBu is a strong, non-nucleophilic base, ideal for deprotonating the phosphonium salt to form the reactive ylide without competing side reactions. THF is the solvent of choice as it effectively solubilizes the ylide and the starting ketone.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1.5 hours. Progress can be monitored by Gas Chromatography (GC) until the starting ketone is consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding water and partition the mixture with n-heptane.

-

Causality Note: This step separates the desired organic product (soluble in heptane) from inorganic salts and the water-soluble triphenylphosphine oxide byproduct.

-

-

Purification: Separate the organic layer, wash with brine to remove residual water, and remove the solvent under reduced pressure. The crude product is cooled, which causes the bulk of the triphenylphosphine oxide to precipitate.

-

Isolation: Filter the mixture to remove the precipitated triphenylphosphine oxide. The filtrate contains the title compound. This procedure yields approximately 8.78 g (79%) of the desired product.[6]

Caption: Wittig synthesis workflow for CAS 864725-22-4.

Core Application: A Key Intermediate in Fluralaner Synthesis

The primary industrial relevance of this compound is its role as a direct precursor to Fluralaner (CAS 864731-61-3), a powerful ectoparasiticide used in veterinary medicine.[3][4][10] The synthesis of Fluralaner's complex isoxazoline core relies on the specific functionality present in this intermediate.

The dichlorophenyl and trifluoromethylvinyl moieties of CAS 864725-22-4 are incorporated into the final Fluralaner structure. Process routes show that this intermediate undergoes further chemical transformations to form the central isoxazoline ring system, which is crucial for the API's biological activity.[4][10] Therefore, the purity and yield of this intermediate directly impact the efficiency and quality of the final drug substance. It is also identified as "Fluralaner Impurity 35," underscoring the importance of controlling its concentration in the final product.[1]

Caption: Role of CAS 864725-22-4 in the Fluralaner synthesis pathway.

Laboratory Safety & Handling Protocol

As with any halogenated organic compound, adherence to strict safety protocols is mandatory. The compound presents several hazards that require careful management.

GHS Hazard Profile

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| H302 | Harmful if swallowed. | [11][12] | |

| H315 | Causes skin irritation. | [11][12] | |

| H319 | Causes serious eye irritation. | [11][12] | |

| H335 | May cause respiratory irritation. | [11][12] |

Safe Handling Protocol

-

Engineering Controls: Always handle this substance in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[13]

-

Eye Protection: Use safety glasses with side shields and a face shield for maximum protection.[11]

-

Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron or suit should be considered.[11]

-

-

Handling Procedure: Avoid direct contact with skin and eyes. Prevent the formation of aerosols. Do not eat, drink, or smoke in the work area.

-

In Case of Exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

-

-

Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Ensure adequate ventilation.[13]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the veterinary pharmaceutical sector. Its synthesis via a robust Wittig protocol is well-defined, and its structural characteristics are confirmed by spectroscopic data. For scientists and developers in related fields, a thorough understanding of this molecule's properties, synthesis, and handling is not just beneficial—it is essential for the successful and safe production of life-saving animal health products like Fluralaner.

References

-

MSDS of this compound. (2023-05-10). Retrieved from [Link]

-

This compound Request for Quotation - ChemBK. (2024-04-10). Retrieved from [Link]

-

Wittig Reaction - Web Pages. (n.d.). Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (n.d.). Retrieved from [Link]

-

Solvent Free Wittig Reactions. (n.d.). Retrieved from [Link]

-

-

A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]

-

-

This compound Request for Quotation - ChemBK. (2024-04-10). Retrieved from [Link]

-

Factory Supply High Purity 99% Veterinary API 864731-61-3 99% Fluralaner powder in Stock. (n.d.). Retrieved from [Link]

- WO2021122356A1 - Process for preparing fluralaner - Google Patents. (n.d.).

-

This compound | C9H5Cl2F3 | CID 23159823 - PubChem. (n.d.). Retrieved from [Link]

-

Factory Supply fluralaner 864731-61-3 for Export at Lowest Price - Kaisa. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 864725-22-4: Benzene, 1,3-dichloro-5-[1-(trifluorometh… [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Fluralaner Intermediate,CAS864725-22-4 [comwin-china.com]

- 4. Factory Supply High Purity 99% Veterinary API 864731-61-3 99% Fluralaner powder in Stock [lnpipharma.com]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Factory Supply fluralaner 864731-61-3 for Export at Lowest Price [kschemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 864725-22-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 13. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Structure Elucidation of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Introduction: Context and Significance

The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structure elucidation, is a cornerstone of modern chemical and pharmaceutical sciences.[1] This guide provides a comprehensive, in-depth analysis of the methodologies employed to confirm the structure of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a substituted aromatic compound with potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] The presence of multiple functional groups—a dichlorinated benzene ring, a trifluoropropenyl substituent, and a vinyl group—presents a unique set of challenges and opportunities for spectroscopic analysis. This document will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to unambiguously confirm the molecular structure.[3][4][5]

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is a systematic process of gathering and integrating evidence from multiple analytical techniques.[1] Each method provides a different piece of the puzzle, and their combined interpretation leads to a definitive structural assignment.[1][3] The workflow for elucidating the structure of this compound follows a logical progression from determining the molecular formula to establishing the precise connectivity of all atoms.

Caption: A logical workflow for the structure elucidation of the target molecule.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry is the initial and most crucial step in structure elucidation, as it provides the molecular weight of the compound and, through high-resolution analysis, its elemental formula.[1][5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ionization chamber. This process creates a positively charged molecular ion (M⁺˙).[6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[6]

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion intensity versus m/z.[6]

Expected Results and Interpretation:

For this compound (C₉H₅Cl₂F₃), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[6]

| Ion | Expected m/z | Relative Intensity (Approx.) | Description |

| [M]⁺˙ | 240 | 100% | Molecular ion with two ³⁵Cl isotopes |

| [M+2]⁺˙ | 242 | 65% | Molecular ion with one ³⁵Cl and one ³⁷Cl isotope |

| [M+4]⁺˙ | 10% | Molecular ion with two ³⁷Cl isotopes |

Fragmentation Analysis:

The fragmentation pattern provides valuable structural information. Key expected fragments for this molecule include:

-

Loss of a chlorine atom (Cl•): A prominent peak at m/z 205, corresponding to the [C₉H₅ClF₃]⁺ ion.

-

Loss of a trifluoromethyl radical (•CF₃): A peak at m/z 171, corresponding to the [C₉H₅Cl₂]⁺ ion.

-

Formation of the tropylium ion: A characteristic peak for aromatic compounds at m/z 91.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

A small amount of the neat sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.

-

The evanescent wave, which penetrates a short distance into the sample, is absorbed at specific frequencies corresponding to the vibrational modes of the functional groups.

-

The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1640 | C=C stretch | Alkene |

| ~1600, 1475 | C=C stretch | Aromatic Ring |

| ~1350-1150 | C-F stretch (strong) | Trifluoromethyl (CF₃) |

| ~850-550 | C-Cl stretch | Aryl Chloride |

The presence of these characteristic absorption bands provides strong evidence for the key structural components of the molecule.

Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[4][5] It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional (1D) NMR: ¹H, ¹³C, and ¹⁹F Spectra

Experimental Protocol: 1D NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent signals in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H, ¹³C, and ¹⁹F spectra.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.6 | Multiplet | 3H | Ar-H | Protons on the dichlorinated benzene ring. The meta-substitution pattern will result in a complex splitting pattern. |

| ~5.9 | Singlet | 1H | =CH₂ | One of the vinyl protons. |

| ~5.7 | Singlet | 1H | =CH₂ | The other vinyl proton. The two vinyl protons are diastereotopic and may appear as distinct singlets or a narrow doublet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | Ar-C (C-alkene) | Quaternary aromatic carbon attached to the trifluoropropenyl group. |

| ~135 | Ar-C (C-Cl) | Aromatic carbons bearing chlorine atoms are deshielded. |

| ~120-130 | Ar-CH | Aromatic carbons with attached protons. |

| ~125 (quartet) | CF₃ | The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms (¹JCF). |

| ~120 | =CH₂ | The vinyl carbon. |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

A single signal, a singlet, is expected around -65 ppm, characteristic of a CF₃ group attached to an sp²-hybridized carbon.

Two-Dimensional (2D) NMR: Establishing Connectivity

2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and determining the bonding network within the molecule.[7][8]

2.2.1 Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.[9][10]

Experimental Protocol: HSQC The standard HSQC pulse sequence is applied, and the resulting 2D spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other.

Expected HSQC Correlations:

-

A cross-peak connecting the proton signals around 7.4-7.6 ppm to the aromatic CH carbon signals between 120-130 ppm.

-

Cross-peaks connecting the vinyl proton signals (~5.7 and ~5.9 ppm) to the vinyl carbon signal (~120 ppm).

Caption: Diagram illustrating direct ¹H-¹³C correlations expected in the HSQC spectrum.

2.2.2 Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), which is critical for piecing together the molecular skeleton.[9][10]

Experimental Protocol: HMBC The HMBC pulse sequence is run, and the resulting 2D spectrum is analyzed for long-range correlations.

Key Expected HMBC Correlations:

-

Vinyl Protons to Aromatic Carbons: The vinyl protons (~5.7 and ~5.9 ppm) will show correlations to the quaternary aromatic carbon attached to the propene group (~140 ppm) and the adjacent aromatic CH carbons.

-

Aromatic Protons to Alkene Carbons: The aromatic protons will show correlations to the quaternary carbon of the alkene and potentially the vinyl carbon.

-

Vinyl Protons to CF₃ Carbon: A crucial correlation will be observed between the vinyl protons and the carbon of the CF₃ group, confirming the connectivity of the trifluoropropenyl moiety.

Caption: Diagram showing key long-range ¹H-¹³C correlations for structural assembly.

Part 3: Final Structure Confirmation and Data Integration

The definitive structure of this compound is confirmed when all the spectroscopic data are in complete agreement. The mass spectrum establishes the correct molecular formula. The IR spectrum confirms the presence of the aromatic ring, the alkene, the C-Cl bonds, and the trifluoromethyl group. The 1D NMR spectra provide the number and types of protons and carbons. Finally, the 2D NMR experiments, particularly the HMBC, piece together the molecular fragments and confirm the substitution pattern on the benzene ring and the connectivity of the trifluoropropenyl group. The combined evidence from these orthogonal analytical techniques provides an unassailable confirmation of the proposed structure.

References

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Li, Y., et al. (2023). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. ACS Precision Chemistry. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. Organic Chemistry II Key Term. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound Request for Quotation. Retrieved from [Link]

-

Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry. Retrieved from [Link]

-

Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-5. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

-

cheminfo ELN documentation. (n.d.). HSQC / HMBC prediction. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Wang, Z. (2021, September 3). NMR Prediction with Scaling Factors. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

ResearchGate. (2025, August 6). In situ FTIR study of the adsorption and reaction of ortho-dichlorobenzene over Pd-promoted Co-HMOR. Retrieved from [Link]

-

The International Journal of Engineering and Science (THEIJES). (2024, July 12). The study of reaction of 1,2-dichlorobenzene with ozone. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dichloro-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dichloro-benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chembk.com [chembk.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. benchchem.com [benchchem.com]

- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the compound 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS: 864725-22-4; Molecular Formula: C₉H₅Cl₂F₃; Molecular Weight: 241.04 g/mol ). This molecule is a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation. This document consolidates available experimental data with predictive analyses based on established spectroscopic principles to serve as an essential resource for researchers and professionals in chemical synthesis and drug development.

It is important to note that while experimental ¹H NMR data for this compound is available, a complete, publicly accessible, and peer-reviewed dataset for its ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry is not. Therefore, this guide presents the known ¹H NMR data alongside robust, theoretically predicted data for the other techniques. These predictions are grounded in the analysis of the compound's constituent functional groups and data from analogous structures, providing a reliable framework for its characterization.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound features a central 1,1-disubstituted alkene, bonded to a 3,5-dichlorophenyl ring on one side and a trifluoromethyl group on the other. This unique combination of an electron-withdrawing trifluoromethyl group, a sterically demanding dichlorinated aromatic ring, and a reactive double bond dictates its distinct spectroscopic fingerprint.

Caption: Standard workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a multinuclear NMR spectrometer operating at a field strength of at least 300 MHz for ¹H.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe channel. A simple pulse-acquire sequence is usually sufficient.

-

Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a valuable fingerprint of the functional groups present.

Predicted Data:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| ~3080-3100 | =C-H Stretch (Aromatic & Vinylic) | Medium-Weak | Characteristic of sp² C-H bonds. [1] |

| ~1650 | C=C Stretch (Alkene) | Medium | Absorption for a 1,1-disubstituted alkene. [2][3] |

| ~1570 & ~1470 | C=C Stretch (Aromatic Ring) | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

| ~1100-1350 | C-F Stretch (CF₃) | Strong | The C-F bonds in a trifluoromethyl group produce very strong, characteristic absorptions in this region. [4][5] |

| ~890 | =C-H Bend (Out-of-plane) | Strong | A strong band in this region is highly characteristic of a 1,1-disubstituted alkene (R₂C=CH₂). [2][3] |

| ~800-850 | C-H Bend (Aromatic, oop) | Strong | The substitution pattern (1,3,5-trisubstituted) gives rise to characteristic out-of-plane bending vibrations. |

| ~600-800 | C-Cl Stretch | Strong | Stretching vibration for aryl chlorides. [6] |

3.1. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As the compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place one drop of the liquid onto a salt plate (e.g., NaCl or KBr). [7][8]2. Acquisition: Place a second salt plate on top to create a thin liquid film. Mount the plates in the sample holder of an FT-IR spectrometer.

-

Measurement: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty salt plates first and subtract it from the sample spectrum. [9]4. Data Analysis: Identify and label the major absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features.

Predicted Data (Electron Ionization - EI):

| m/z (mass-to-charge) | Proposed Fragment | Rationale |

| 240/242/244 | [M]⁺˙ | Molecular Ion: The presence of two chlorine atoms will lead to a characteristic isotopic pattern with relative intensities of approximately 9:6:1. [10] |

| 205/207 | [M - Cl]⁺ | Loss of a chlorine radical (·Cl), a common fragmentation for chlorinated compounds. [10][11] |

| 171 | [M - CF₃]⁺ | Cleavage of the C-CF₃ bond, losing a trifluoromethyl radical. This would result in a dichlorostyrenyl cation. |

| 145 | [C₇H₄Cl₂]⁺ | Benzylic-type cleavage leading to the dichlorophenyl cation. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation itself is a stable and commonly observed fragment. [12] |

4.1. Fragmentation Pathway Visualization

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. benchchem.com [benchchem.com]

- 11. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

literature review on trifluoromethyl-substituted vinyl benzenes

An In-depth Technical Guide to Trifluoromethyl-Substituted Vinyl Benzenes

Authored by: Gemini, Senior Application Scientist

Foreword: The Trifluoromethyl Group's Ascendancy in Modern Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, agrochemical design, and materials science.[1][2][3][4] Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged position.[5] Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical properties to enhance efficacy, permeability, and resistance to oxidative metabolism.[5][6][7] Trifluoromethyl-substituted vinyl benzenes, particularly trifluoromethyl styrenes, are powerful building blocks that merge the advantageous properties of the CF₃ group with the versatile reactivity of a vinyl moiety, opening avenues to novel polymers, advanced materials, and complex pharmaceutical scaffolds.

This guide provides an in-depth exploration of the synthesis, properties, and applications of these critical compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Core Synthetic Strategies: A Chemist's Guide to Formation

The synthesis of trifluoromethyl-substituted vinyl benzenes can be broadly categorized into two primary approaches: the formation of the vinyl group on a pre-existing trifluoromethyl-benzene core (Path A) and the introduction of the trifluoromethyl group onto a vinyl benzene scaffold (Path B). The choice of strategy is dictated by starting material availability, desired substitution pattern, and functional group tolerance.

Figure 1: Primary synthetic approaches to trifluoromethyl-substituted vinyl benzenes.

Olefination Reactions: The Classic Carbonyl-to-Alkene Transformation

Olefination reactions provide a direct and reliable route from trifluoromethyl-substituted benzaldehydes or ketones to the corresponding vinyl benzenes.

1.1.1. The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[8] This generally results in excellent yields and high stereoselectivity for the (E)-alkene, as the reaction intermediates can equilibrate to the more stable trans configuration.[8] The water-soluble phosphate byproduct also simplifies purification.

A significant advancement is the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) to accelerate the elimination of the oxaphosphetane intermediate, leading to the predominant formation of (Z)-olefins with high stereoselectivity.[9][10]

Protocol: Synthesis of (E)-1-(2-Trifluoromethylphenyl)-2-phenylethene via HWE Reaction

-

Preparation of the Ylide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diethyl benzylphosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise over 10 minutes.

-

Allow the reaction mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate carbanion.

-

Olefination: Cool the ylide solution back to 0 °C.

-

Add a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC until the aldehyde is consumed.

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

1.1.2. The Julia-Kocienski Olefination

The Julia-Kocienski olefination offers another robust method for synthesizing trifluoromethyl-substituted alkenes.[11] This approach involves the reaction of a sulfone-stabilized carbanion with an aldehyde. While yields can be substrate-dependent, the mild reaction conditions are a distinct advantage.[11]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and have been successfully applied to the synthesis of trifluoromethylated styrenes from aryl halides or triflates.

1.2.1. The Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base.[12] It is a powerful method for vinylating trifluoromethyl-substituted aryl halides. The reaction typically proceeds with high trans selectivity.[13] Recent advancements have developed efficient protocols for the Heck-type reactions of fluoroalkylated olefins and secondary trifluoromethylated alkyl bromides.[14][15]

Figure 2: Catalytic cycle of the Heck reaction for vinylation of a CF₃-aryl halide.

1.2.2. The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[16] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. It has been used to synthesize trifluoromethyl-substituted bi- and terphenyls with excellent site selectivity, demonstrating its utility for complex molecule construction.[17] The coupling of potassium vinyltrifluoroborate with aryl electrophiles provides a direct route to vinyl benzenes.[18] A key advantage is the ability to overcome the strong electron-withdrawing effect of the trifluoromethyl group with appropriate ligand selection.[19]

1.2.3. The Sonogashira Coupling

While the Sonogashira reaction classically forms a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne, its principles are foundational to palladium-catalyzed couplings.[20][21] It has been employed to create complex trifluoromethyl-substituted quinolines and other functionalized alkynylbenzenes, showcasing the robustness of palladium catalysis even with electron-deficient aromatic systems.[22][23]

| Method | Typical Reactants | Key Reagents/Catalyst | Stereoselectivity | Advantages | Disadvantages |

| HWE | CF₃-Benzaldehyde, Phosphonate | Strong base (e.g., NaH) | Predominantly (E) | High yields, simple workup | Requires stoichiometric base |

| Still-Gennari HWE | CF₃-Benzaldehyde, EWG-Phosphonate | KHMDS, 18-crown-6 | Predominantly (Z) | High Z-selectivity | Requires cryogenic temperatures |

| Heck Reaction | CF₃-Aryl Halide, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Predominantly (E) | Good functional group tolerance | Can require high temperatures |

| Suzuki Reaction | CF₃-Aryl Halide, Vinylboronic acid | Pd catalyst, Ligand, Base | Stereoretentive | Very mild, broad scope | Boronic acids can be unstable |

Table 1: Comparison of Key Synthetic Methodologies.

Physicochemical Properties and Reactivity

The trifluoromethyl group profoundly influences the electronic and steric properties of the vinyl benzene system.

-

Electronic Effects: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[24] This deactivates the aromatic ring towards electrophilic substitution. On the vinyl group, this electron-withdrawing nature hinders polymerization.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, a property that is crucial for enhancing membrane permeability and bioavailability in drug candidates.[4][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This property is exploited to increase the in vivo half-life of pharmaceuticals.

-

Reactivity in Polymerization: The bulky and strongly electron-withdrawing nature of the trifluoromethyl group at the α-position of styrene (α-TFMST) hinders radical polymerization.[25] Consequently, α-TFMST does not typically homopolymerize but can be incorporated into copolymers with other monomers like styrene using controlled radical polymerization techniques such as nitroxide-mediated polymerization (NMP).[25]

Applications Across Scientific Disciplines

The unique properties of trifluoromethyl-substituted vinyl benzenes make them valuable in a wide range of applications.

Medicinal Chemistry and Drug Development

The CF₃ group is a bioisostere for several groups, including the methyl group, but with vastly different electronic properties. Its incorporation into drug scaffolds is a well-established strategy to enhance potency, selectivity, and pharmacokinetic profiles.[6][7]

-

Enhanced Potency: The CF₃ group can improve binding affinity to target receptors through favorable electrostatic interactions.[5]

-

Improved Pharmacokinetics: Increased lipophilicity can improve membrane permeability and absorption, while enhanced metabolic stability leads to longer drug action.[4][6] For example, the antidepressant fluoxetine's efficacy is partly attributed to the CF₃ group facilitating efficient brain penetration.[6]

Agrochemicals

In agrochemical design, the trifluoromethyl group often confers enhanced potency, better persistence in the field, and a broader spectrum of activity against pests and weeds. Trifluoromethylbenzene derivatives serve as pivotal building blocks for a range of modern herbicides and insecticides.[1][26]

Materials Science

-

Polymers: Copolymers containing trifluoromethylstyrene units exhibit improved chemical resistance and unique thermal properties.[25] The fluorine content can be tuned to control properties like water and oil repellency.

-

Liquid Crystals: Trifluoromethyl-substituted dialkynylbenzenes have been shown to exhibit nematic liquid-crystalline properties over a broad temperature range, making them candidates for advanced display technologies.[22]

Figure 3: Relationship between core properties and major application areas.

Conclusion and Future Outlook

Trifluoromethyl-substituted vinyl benzenes are more than just chemical curiosities; they are enabling building blocks at the forefront of innovation in medicine, agriculture, and materials science. The synthetic methodologies for their preparation are mature and versatile, with palladium-catalyzed cross-couplings and modern olefination reactions providing reliable access to a vast chemical space. The continued development of more efficient and selective synthetic methods, particularly in direct C-H functionalization and photoredox catalysis, will further expand their accessibility. As our understanding of the nuanced effects of fluorine in complex systems grows, the strategic application of these powerful synthons will undoubtedly lead to the development of next-generation pharmaceuticals, more effective and environmentally conscious agrochemicals, and high-performance materials.

References

- Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. (2024). MDPI.

- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2016).

- The Critical Role of Trifluoromethylbenzene Intermediates in Modern Agrochemicals. Ningbo Inno Pharmchem Co.,Ltd..

- Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. (2016).

- Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. (2016).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry.

- Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. (2015).

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2022). MDPI.

- and Chloro-(trifluoromethyl)-substituted Styrenes. (1950). Journal of the American Chemical Society.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. (2025). BenchChem.

- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry.

- Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes. (2021). Organic Letters.

- Horner-Wadsworth-Emmons Reaction. NROChemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. (2022). The Journal of Physical Chemistry A.

- Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. (2020). MDPI.

- Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Cheméo.

- Olefin Metathesis Applic

- [1-(Trifluoromethyl)vinyl]benzene AldrichCPR. Sigma-Aldrich.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

- Experimental and Theoretical Study on the Olefin Metathesis of Alkenyl Baylis−Hillman Adducts Using Second-Generation Grubbs C

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal.

- Palladium-catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- Olefin Met

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2017). Frontiers in Chemistry.

- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal and Chemical Sciences.

- Heck Reaction. Organic Chemistry Portal.

- (Trifluoromethyl)benzene. PubChem.

- Horner–Wadsworth–Emmons reaction. Wikipedia.

- 1,3,5-tris(trifluoromethyl)benzene 97%. Sigma-Aldrich.

- Sonogashira coupling. Wikipedia.

- Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. (2018).

- Horner-Wadsworth-Emmons Reaction. (2023). YouTube.

- Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. (2020).

- A Novel Intramolecular Horner-Wadsworth-Emmons Reaction. ElectronicsAndBooks.

- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011).

- Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. (2016).

- Sonogashira Coupling. Organic Chemistry Portal.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science.

- ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Reaction of Fluorinated Vinyl Chloride: A New Approach for Synthesis α- and α,β-Trifluoromethylstyrenes. (2016).

- Synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons olefin

- Heck reaction. Wikipedia.

- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl

- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (2005).

- [1-(Trifluoromethyl)vinyl]benzene AldrichCPR. Sigma-Aldrich.

- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 2. mdpi.com [mdpi.com]

- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]

- 15. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of halogenated benzene derivatives

An In-Depth Technical Guide to the Discovery and History of Halogenated Benzene Derivatives

A Foreword for the Modern Scientist